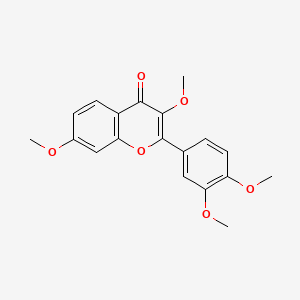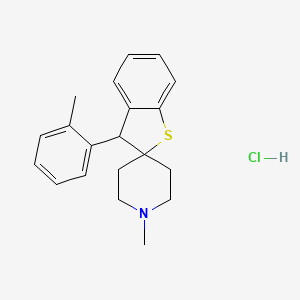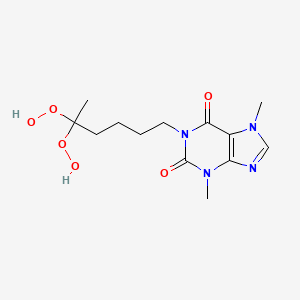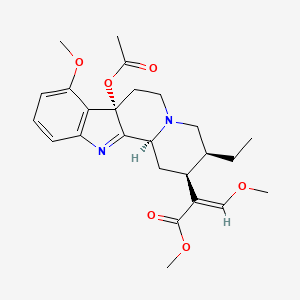
7-Acetoxymitragynine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Acetoxymitragynine is a naturally occurring indole alkaloid found in the leaves of the Mitragyna speciosa plant, commonly known as kratom. This compound is a derivative of mitragynine and is known for its potent analgesic properties. It has garnered significant interest due to its potential therapeutic applications and unique pharmacological profile.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetoxymitragynine typically involves the acetylation of mitragynine. One common method is to react mitragynine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of mitragynine from kratom leaves, followed by its chemical modification through acetylation. The use of large-scale reactors and purification systems ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
7-Acetoxymitragynine undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound to 7-hydroxymitragynine.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include 7-hydroxymitragynine, which is known for its enhanced potency compared to mitragynine, and other derivatives with modified pharmacological properties.
科学的研究の応用
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Biology: Research focuses on its interaction with opioid receptors and its effects on cellular pathways.
Medicine: It is investigated for its analgesic properties and potential use in pain management.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
作用機序
7-Acetoxymitragynine exerts its effects primarily through its interaction with opioid receptors. It acts as a partial agonist at the μ-opioid receptor and as an antagonist at the δ- and κ-opioid receptors. This dual action contributes to its analgesic properties while minimizing side effects such as respiratory depression. The compound also influences various molecular pathways, including the inhibition of adenylate cyclase and modulation of ion channels.
類似化合物との比較
Similar Compounds
Mitragynine: The parent compound of 7-Acetoxymitragynine, known for its analgesic and stimulant effects.
7-Hydroxymitragynine: A more potent derivative with stronger analgesic properties.
Speciogynine: Another alkaloid found in kratom with distinct pharmacological effects.
Uniqueness
This compound is unique due to its balanced interaction with multiple opioid receptors, providing effective pain relief with a lower risk of side effects. Its acetoxy group enhances its pharmacokinetic properties, making it a valuable compound for therapeutic applications.
特性
CAS番号 |
174418-81-6 |
|---|---|
分子式 |
C25H32N2O6 |
分子量 |
456.5 g/mol |
IUPAC名 |
methyl (E)-2-[(2S,3S,7aS,12bS)-7a-acetyloxy-3-ethyl-8-methoxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C25H32N2O6/c1-6-16-13-27-11-10-25(33-15(2)28)22-19(8-7-9-21(22)31-4)26-23(25)20(27)12-17(16)18(14-30-3)24(29)32-5/h7-9,14,16-17,20H,6,10-13H2,1-5H3/b18-14+/t16-,17+,20+,25+/m1/s1 |
InChIキー |
RJTCCQKAKCMBTR-XBULZMPJSA-N |
異性体SMILES |
CC[C@@H]1CN2CC[C@]3(C(=NC4=C3C(=CC=C4)OC)[C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)OC(=O)C |
正規SMILES |
CCC1CN2CCC3(C(=NC4=C3C(=CC=C4)OC)C2CC1C(=COC)C(=O)OC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


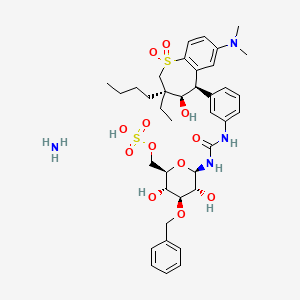
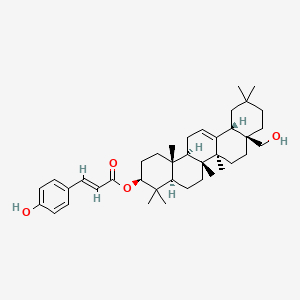

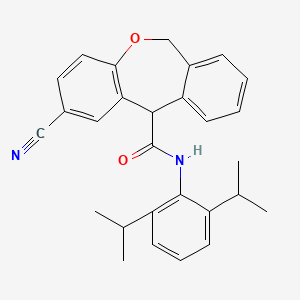


![2-[4-[1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine](/img/structure/B12774450.png)



![[(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate](/img/structure/B12774474.png)
